molecular formula C18H17NO7S B14937679 Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate

Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate

Cat. No.: B14937679
M. Wt: 391.4 g/mol
InChI Key: JUWXKYIGUFLLSM-UHFFFAOYSA-N
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Description

Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate is an organic compound with a complex structure that includes a benzene ring substituted with ester and sulfonyl groups

Preparation Methods

The synthesis of Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate typically involves multiple steps. One common synthetic route includes the reaction of dimethyl terephthalate with phenylsulfonylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .

Chemical Reactions Analysis

Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and polymers with unique properties .

Mechanism of Action

The mechanism of action of Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C18H17NO7S

Molecular Weight

391.4 g/mol

IUPAC Name

dimethyl 2-[[2-(benzenesulfonyl)acetyl]amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H17NO7S/c1-25-17(21)12-8-9-14(18(22)26-2)15(10-12)19-16(20)11-27(23,24)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,20)

InChI Key

JUWXKYIGUFLLSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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